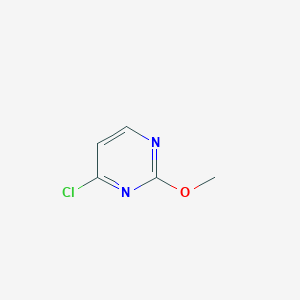

4-Chloro-2-methoxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAMEGPUILTZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341714 | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-99-9 | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methoxypyrimidine (CAS: 51421-99-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the pyrimidine ring, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the core properties, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of a compound is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 51421-99-9 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Physical Form | White to yellow to orange to brown solid or semi-solid or liquid | |

| Boiling Point | 234.5±32.0 °C (Predicted) | [3] |

| Density | 1.292±0.06 g/cm³ (Predicted) | [3] |

| InChI Key | XCAMEGPUILTZSU-UHFFFAOYSA-N | [2] |

Spectral Data:

While detailed spectral analyses are often proprietary or require access to specialized databases, publicly available mass spectrometry data provides valuable information for the characterization of this compound.

-

Mass Spectrometry (GC-MS): Key mass-to-charge ratio (m/z) peaks are observed at 144, 116, and 114.[2] The peak at m/z 144 corresponds to the molecular ion [M]⁺.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the chlorination of a corresponding hydroxypyrimidine precursor. A general synthetic approach involves the treatment of a 2-methoxy-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] The reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at this position is activated towards displacement by the electron-withdrawing effect of the pyrimidine ring nitrogens. This makes it a valuable substrate for the introduction of various functional groups.[6][7]

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to afford a diverse range of 4-substituted-2-methoxypyrimidines. The regioselectivity of these reactions is generally high, with substitution occurring preferentially at the C4 position over the C2 position in many pyrimidine systems.[8] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4 position.[8]

Applications in Drug Discovery and Organic Synthesis

The utility of this compound as a synthetic intermediate is well-established in the preparation of biologically active molecules. The pyrimidine scaffold is a common feature in many pharmaceuticals, and the ability to functionalize the C4 position of this reagent allows for the systematic exploration of structure-activity relationships.

Its derivatives have been investigated for a range of therapeutic applications, and it serves as a key starting material for more complex heterocyclic systems. The differential reactivity of substituted pyrimidines, such as the higher susceptibility of a C4-chloro group to nucleophilic attack compared to a C2-chloro group, is a crucial aspect exploited in multi-step syntheses.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance with the following GHS hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Store in a cool, dry place, sealed from moisture.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, provides a reliable platform for the construction of a diverse array of functionalized pyrimidine derivatives. A comprehensive understanding of its properties and safe handling procedures is essential for its successful application in the laboratory, paving the way for innovations in drug discovery and materials science.

References

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51421-99-9 CAS MSDS (Pyrimidine, 4-chloro-2-methoxy- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 5. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Chloro-2-methoxypyrimidine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting a "privileged scaffold" found in numerous therapeutic agents and functional materials.[1][2] 4-Chloro-2-methoxypyrimidine (CAS No. 51421-99-9) emerges as a particularly valuable building block. Its unique electronic properties and strategically positioned reactive sites—an electrophilic carbon atom susceptible to nucleophilic attack and a halogen suitable for cross-coupling reactions—make it an indispensable intermediate for the synthesis of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its reactivity through key reaction mechanisms, present detailed experimental protocols, and discuss its applications, particularly within the pharmaceutical industry.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in solvents, reaction temperatures, and purification methods.

Chemical Identity

-

IUPAC Name: this compound[3]

-

Canonical SMILES: COC1=NC=CC(=N1)Cl[3]

-

InChIKey: XCAMEGPUILTZSU-UHFFFAOYSA-N[3]

Physical Data Summary

The physical properties of this compound are summarized in the table below. These characteristics are essential for practical laboratory handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | Solid | [7] |

| Molecular Weight | 144.56 g/mol | [3][4] |

| Molecular Formula | C₅H₅ClN₂O | [3][4] |

| CAS Number | 51421-99-9 | [4][5][6] |

(Note: Specific values for melting point and boiling point are not consistently reported across public sources, suggesting they may vary with purity or are not well-documented. Researchers should rely on a certificate of analysis for specific batches.)

Part 2: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the interplay of its functional groups: the electron-deficient pyrimidine ring, the methoxy group (an electron-donating group), and the chloro group (a good leaving group).

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly acidifies the ring protons and makes the carbon atoms, particularly those bearing a halogen, highly electrophilic.

Causality of Reactivity: In 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position.[8][9] This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the adjacent N1 nitrogen atom without disrupting the aromaticity as severely as an attack at C2, which is flanked by two nitrogen atoms. This established principle underpins the regioselective functionalization of the molecule.

A variety of nucleophiles, including amines, alkoxides, and thiols, can readily displace the C4-chloro group to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Caption: SNAr mechanism for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[10] this compound is an excellent substrate for these reactions. Although aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards oxidative addition to a Palladium(0) catalyst.[9][11]

This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C4 position, providing access to complex biaryl structures that are prevalent in kinase inhibitors and other targeted therapeutics.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Part 3: Synthesis and Experimental Protocols

General Synthesis Route

This compound is typically synthesized from its corresponding hydroxyl precursor, 2-methoxy-4-hydroxypyrimidine. The chlorination is achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a well-established and robust method for converting pyrimidones to their chloro derivatives.[12][13]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a representative, field-proven methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Trustworthiness through Self-Validation: This protocol incorporates internal checks. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product, validating the reaction's success before proceeding to work-up and purification.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq) or a suitable Buchwald ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon source for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic efficiency.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane/water) via syringe. In a separate vial, pre-mix the palladium catalyst and ligand, then add them to the main reaction flask. Experience Insight: Pre-mixing the catalyst and ligand can sometimes improve reproducibility.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-2-methoxypyrimidine.

Part 4: Spectral Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Spectroscopy Type | Observed Characteristics | Source(s) |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) peak at m/z = 144. Key fragment ions at m/z = 114, 116. | [3] |

| ¹H NMR (Expected) | A singlet for the methoxy protons (~4.0 ppm). Two doublets in the aromatic region for the pyrimidine ring protons. | N/A |

| ¹³C NMR (Expected) | Resonances for the methoxy carbon (~55 ppm) and four distinct signals for the pyrimidine ring carbons, with the C4 carbon bearing the chlorine being significantly downfield. | N/A |

| Infrared (IR) | Characteristic C-Cl stretching vibrations, C-O stretching from the methoxy group, and C=N/C=C stretching from the pyrimidine ring. | N/A |

(Note: Experimentally obtained NMR and IR spectra should be consulted for definitive structural confirmation.)

Part 5: Applications in Research and Drug Development

This compound is a cornerstone intermediate in drug discovery due to the prevalence of the substituted pyrimidine scaffold in approved drugs.[2]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors, used primarily in oncology, feature a substituted pyrimidine core that mimics the adenine portion of ATP to bind to the kinase active site. The functionalization of this compound via the methods described above is a common strategy for building libraries of potential kinase inhibitors.[10]

-

Agrochemicals: The pyrimidine ring is also present in various herbicides and fungicides. This compound serves as a key intermediate in the synthesis of these agrochemical agents.[14]

-

Versatile Chemical Building Block: Its predictable reactivity allows for its use in the synthesis of a diverse range of compounds targeting infectious diseases, metabolic disorders, and neurological conditions.[1][15]

Part 6: Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

GHS Hazard Classification

According to aggregated GHS data, this compound is classified with the following hazards:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): H335 - May cause respiratory irritation.[3]

-

Acute Toxicity (Oral, Harmful if swallowed): H302 (Reported in some notifications).[3]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

-

Shanghai Yuyuan Pharmaceutical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chloro-2-(2-methoxyethoxy)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. DOI: 10.1039/J39670001172.

- N/A. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Heterocycles.

-

MySkinRecipes. (n.d.). 4-Chloro-2-methoxy-5-methyl-pyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines.

-

N/A. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

-

Lan, R., et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Retrieved from [Link]

-

Romero-Ortega, M., et al. (2014). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Molecules. Retrieved from [Link]

-

NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

-

Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Lan, R., & Burns, M. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Organic Letters. DOI: 10.1021/ol0162507.

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

- Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. DOI: 10.1021/cc020061o.

-

PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]

-

N/A. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. This compound | CAS:51421-99-9 | 上海驭远医药科技有限公司 [yuyuanpharm.com]

- 7. 4-Chloro-2-methoxy-6-methyl-pyrimidine | CymitQuimica [cymitquimica.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 13. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]

- 14. 4-Chloro-2-methoxy-5-methyl-pyrimidine [myskinrecipes.com]

- 15. drughunter.com [drughunter.com]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-2-methoxypyrimidine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxypyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.

Core Molecular and Physicochemical Profile

This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂O.[1][2] Its structure features a pyrimidine ring substituted with a chloro group at the 4-position and a methoxy group at the 2-position. This arrangement of functional groups imparts a unique reactivity profile that is highly valuable in organic synthesis.

Structural and Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 51421-99-9 | [3] |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| SMILES | COC1=NC=CC(=N1)Cl | [3] |

| InChIKey | XCAMEGPUILTZSU-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Density | 1.3±0.1 g/cm³ | [4] |

| Boiling Point | 234.5°C at 760 mmHg | [4] |

| Flash Point | 95.6±25.1 °C | [4] |

| Refractive Index | 1.520 | [4] |

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a corresponding hydroxypyrimidine precursor. A common and industrially scalable method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.

A representative synthetic pathway starts from 2-methoxy-4-hydroxypyrimidine. The hydroxyl group is converted to a chloro group by treatment with a chlorinating agent, often in the presence of a base.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-2-methoxypyrimidine

Introduction

4-Chloro-2-methoxypyrimidine is a vital heterocyclic compound, frequently employed as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its disubstituted pyrimidine core is a common scaffold in a range of biologically active agents. For researchers in synthetic chemistry and drug development, the unambiguous structural confirmation and purity assessment of this intermediate are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise information on the molecular structure in solution.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple reporting of data, this document, written from the perspective of a Senior Application Scientist, explains the underlying principles that govern the spectral features. It provides a predictive framework based on the electronic effects of the substituents and offers a robust, field-proven experimental protocol to ensure the acquisition of high-quality, reproducible NMR data.

Part 1: Theoretical Framework and Spectral Prediction

The chemical shifts (δ) observed in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the electron-deficient nature of the pyrimidine ring, combined with the competing electronic effects of the chloro and methoxy substituents, dictates the final appearance of the spectrum.

-

Pyrimidine Ring: The two nitrogen atoms are highly electronegative, withdrawing electron density from the ring carbons and protons, causing them to be "deshielded" and resonate at a lower field (higher ppm value) compared to benzene.[1][2]

-

Methoxy Group (-OCH₃): This group exerts two opposing effects. It is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but it is strongly electron-donating through resonance (+M or +R effect) by delocalizing an oxygen lone pair into the ring. The resonance effect is generally dominant for substituents like -OCH₃, increasing electron density, particularly at the ortho and para positions.

-

Chloro Group (-Cl): Chlorine is strongly electron-withdrawing via the inductive (-I) effect. It has a weak, opposing electron-donating resonance (+M) effect. For halogens, the inductive effect typically outweighs the resonance effect.[3]

These combined influences allow for a confident prediction of the chemical shifts for the molecule's three unique proton environments and five distinct carbon environments.

Part 2: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the methoxy protons and the two aromatic protons on the pyrimidine ring.

Caption: Molecular structure of this compound with proton assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~8.3 | Doublet (d) | ~5.5 | Most downfield proton due to deshielding from adjacent N1 and para -Cl group. Coupled to H5. |

| H5 | ~6.8 | Doublet (d) | ~5.5 | Shielded relative to H6. The electron-donating effect of the -OCH₃ group at the para position increases electron density. Coupled to H6. |

| -OCH₃ | ~4.0 | Singlet (s) | N/A | Typical range for a methoxy group attached to an aromatic system.[4][5] No adjacent protons to couple with. |

Causality of Assignments:

-

H6 (δ ≈ 8.3 ppm): This proton is positioned between two electronegative nitrogen atoms (at positions 1 and 3 relative to it), causing significant deshielding. The powerful inductive withdrawal of the chlorine atom at C4 further reduces electron density, shifting it strongly downfield. It appears as a doublet due to coupling with its only neighbor, H5.

-

H5 (δ ≈ 6.8 ppm): While still on an electron-deficient ring, H5 is significantly shielded relative to H6. This is primarily due to the strong resonance-donating effect of the methoxy group, which is para to H5 and increases electron density at this position. It appears as a doublet from coupling to H6. The expected coupling constant (J) of ~5.5 Hz is characteristic for four-bond coupling across a heteroaromatic ring.

-

-OCH₃ (δ ≈ 4.0 ppm): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom. They appear as a sharp singlet as there are no protons on the neighboring atoms (C2) to induce splitting.[6]

Part 3: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals: four for the pyrimidine ring carbons and one for the methoxy carbon. The chemical shifts are highly influenced by the direct attachment of electronegative atoms and the overall electronic distribution in the ring.

Caption: Molecular structure of this compound with carbon assignments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~170 | Strongly deshielded by attachment to two nitrogen atoms and one oxygen atom. |

| C4 | ~163 | Deshielded by attachment to a nitrogen atom and an electronegative chlorine atom. |

| C6 | ~159 | Deshielded by the adjacent ring nitrogen (N1). |

| C5 | ~110 | The most upfield ring carbon, shielded by the resonance-donating methoxy group. |

| -OCH₃ | ~55 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[7][8] |

Causality of Assignments:

-

C2 and C4 (δ ≈ 170, 163 ppm): These carbons are bonded to multiple heteroatoms and will be the most deshielded, appearing furthest downfield. C2, bonded to two nitrogens and an oxygen, is expected to be the most downfield carbon in the entire structure. C4 is similarly deshielded by its attachment to nitrogen and chlorine.[9]

-

C6 (δ ≈ 159 ppm): As an aromatic carbon adjacent to a nitrogen atom, C6 is also significantly downfield, typical for carbons in this position on a pyrimidine ring.

-

C5 (δ ≈ 110 ppm): This carbon is predicted to be the most shielded (upfield) of the ring carbons. The strong electron-donating resonance from the para-methoxy group increases the electron density at C5, counteracting the general electron-withdrawing nature of the ring.

-

-OCH₃ (δ ≈ 55 ppm): The methoxy carbon itself appears in a very characteristic region for sp³-hybridized carbons attached to an oxygen atom. Its chemical shift can be subtly influenced by the conformation of the methoxy group relative to the ring.[10]

Part 4: Experimental Protocol for Data Acquisition

To ensure the integrity and reproducibility of the NMR data, a systematic and validated protocol is essential. The following steps represent a self-validating workflow for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Standardized workflow for acquiring high-quality NMR spectra.

Step-by-Step Methodology

-

-

Weighing: Accurately weigh the sample. For a standard high-field spectrometer, 10-20 mg is sufficient for ¹H NMR, while 30-50 mg is recommended for a ¹³C NMR spectrum with a good signal-to-noise ratio acquired in a reasonable time.[13][14]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[15]

-

Dissolution: In a clean, dry vial, dissolve the sample in approximately 0.6 mL of the deuterated solvent.[14] Gentle vortexing may be required. A homogeneous solution is critical; any suspended solids will degrade spectral quality by disrupting the magnetic field homogeneity.[16][17]

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This filtration step is a self-validating measure to remove any particulate matter.[15][17]

-

-

Spectrometer Setup and Calibration:

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument's software is then used to "lock" onto the deuterium signal of the solvent. This lock mechanism continuously compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.[12][18]

-

Shimming: This is the most critical step for achieving high resolution. The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Automated shimming routines are highly effective, and the quality of the shim can be visually confirmed by the sharp, symmetric lineshape of the residual solvent peak or the TMS peak.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum sensitivity and efficient power transfer.[18]

-

-

Data Acquisition: [19]

-

Parameter Optimization: The choice of acquisition parameters is crucial for data quality, especially for quantitative measurements (qNMR).[20][21]

-

Relaxation Delay (d1): Set a delay of at least 5 times the longest spin-lattice relaxation time (T₁) to allow for full magnetization recovery between pulses. For small molecules, a d1 of 5-7 seconds is a robust choice for quantitative ¹H NMR.[22]

-

Pulse Angle: For standard ¹H spectra, a 30° or 45° pulse angle can be used with a short relaxation delay to acquire data quickly. For quantitative analysis, a calibrated 90° pulse is required to ensure uniform excitation across the spectrum.[23]

-

Acquisition Time (AT): Typically set between 2-4 seconds for ¹H NMR. The AT determines the digital resolution of the spectrum. It should be long enough to capture the full decay of the signal (FID), avoiding truncation that leads to spectral artifacts.[19][23]

-

Number of Scans (ns): The signal-to-noise ratio (S/N) improves with the square root of the number of scans.[23] For ¹H, 8 to 16 scans are often sufficient. For ¹³C, due to its low natural abundance, several hundred to thousands of scans may be necessary. For quantitative work, a minimum S/N of 250:1 is recommended for high precision.[20][23]

-

-

-

Data Processing:

-

Fourier Transform: The raw time-domain signal (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Correction and Referencing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in positive absorption mode and baseline-corrected to be flat. The entire spectrum is then referenced by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[24][25]

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and predictable based on fundamental electronic principles. The two aromatic protons exhibit a clear doublet-doublet pattern, with chemical shifts strongly dictated by the positions of the nitrogen atoms and the substituents. The five distinct carbon signals, particularly the highly deshielded C2 and C4 atoms, provide an unambiguous fingerprint of the carbon skeleton. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-resolution, accurate NMR data, ensuring confident structural verification and purity assessment of this important synthetic intermediate. This analytical rigor is a cornerstone of efficient and successful research and development in the chemical sciences.

References

-

Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Available at: [Link]

-

LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Available at: [Link]

-

University of Cambridge Department of Chemistry. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

- Saito, T., et al. (2009). qNMR Experiment. Accred. Qual. Assur., 14, 79-86.

- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group. Chemistry of Heterocyclic Compounds, 14(4), 526-529.

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]

- Indian Journal of Science and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. 8(32).

-

ResearchGate. (N.D.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Georgia Institute of Technology NMR Center. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Available at: [Link]

-

ResearchGate. (N.D.). Calculated and experimental 13C NMR chemical shifts. Available at: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]

-

Amanote Research. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Available at: [Link]

- Silva, A. M. S., et al. (N.D.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

-

University of Calgary. 1H NMR - Chemical Shift List. Available at: [Link]

-

RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

SpectraBase. 2-Chloro-4-methoxypyrimidine - 13C NMR. Available at: [Link]

- Abraham, R. J., & Thomas, W. A. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(7), 537-548.

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 567-576. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR - Chemical Shift List [users.wfu.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. cif.iastate.edu [cif.iastate.edu]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. emerypharma.com [emerypharma.com]

- 22. ethz.ch [ethz.ch]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-methoxypyrimidine

Introduction

4-Chloro-2-methoxypyrimidine is a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization and characterization. Mass spectrometry stands out as a primary analytical technique for the structural elucidation and identification of this compound. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, offering insights into its gas-phase ion chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of heterocyclic compounds.

Molecular Structure and Ionization

This compound possesses a molecular formula of C₅H₅ClN₂O and a molecular weight of approximately 144.56 g/mol .[1][2] Under standard electron ionization (EI) conditions (typically 70 eV), the molecule is bombarded with high-energy electrons, leading to the ejection of a valence electron and the formation of a molecular ion (M⁺•).[3][4] This molecular ion is a radical cation and is often energetically unstable, undergoing a series of fragmentation reactions to yield smaller, more stable ions.[5][6] The fragmentation pathways are dictated by the inherent structural features of the molecule, including the pyrimidine ring, the chloro substituent, and the methoxy group.

Proposed Fragmentation Pathway

The mass spectrum of this compound is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The most plausible fragmentation pathways are detailed below, accounting for the observed and expected fragment ions.

A key characteristic of compounds containing a single chlorine atom is the presence of an isotopic peak at M+2, with an intensity approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[7]

Diagram of the Proposed Fragmentation Pathway:

Sources

- 1. This compound | C5H5ClN2O | CID 575230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Pyrimidines

Abstract

Substituted pyrimidines are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a vast array of pharmaceuticals.[1][2] Consequently, the precise and reliable structural characterization of these compounds is a cornerstone of modern drug development and biochemical research. Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation of pyrimidine derivatives.[1][3][4] This guide provides an in-depth analysis of the vibrational spectra of substituted pyrimidines, offering researchers and drug development professionals a framework for interpreting spectral data. We will explore the characteristic vibrational modes of the core pyrimidine ring, detail the profound influence of various substituents (amino, hydroxyl/oxo, halogen, alkyl) on the IR spectrum, and present validated experimental protocols for obtaining high-quality data. Special emphasis is placed on leveraging IR spectroscopy to distinguish between tautomeric forms, a critical aspect in understanding the biological function of these molecules.

Introduction: The Significance of Pyrimidines and Vibrational Spectroscopy

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Its derivatives are of immense biological importance; the nucleobases cytosine, thymine, and uracil are substituted pyrimidines that form the building blocks of DNA and RNA.[5] In pharmaceutical sciences, the pyrimidine moiety is a privileged structure, found in a wide range of therapeutic agents, including anticancer drugs like 5-fluorouracil and gefitinib, as well as antiviral and antimicrobial agents.[2][3][6]

The biological and chemical properties of these molecules are dictated by their precise three-dimensional structure and the nature of their substituent groups. Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule.[4] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique "molecular fingerprint."[4] By analyzing this fingerprint, we can identify the functional groups present, deduce structural information, and investigate intermolecular interactions such as hydrogen bonding.[7] This makes FTIR an indispensable tool for confirming the identity of synthesized compounds, assessing purity, and gaining insight into molecular structure.[1][4]

Caption: Structure and IUPAC numbering of the parent pyrimidine ring.

The Vibrational Landscape of the Unsubstituted Pyrimidine Ring

Before delving into the effects of substituents, it is essential to understand the fundamental vibrational modes of the parent pyrimidine ring. These vibrations, arising from the stretching and bending of C-H, C=C, and C=N bonds, as well as collective ring modes, form the baseline upon which substituent effects are superimposed.[8][9] Hydrogen bonding and crystallization can also induce shifts in these modes, typically to higher frequencies (blue shifts).[7]

Table 1: Characteristic IR Absorption Frequencies of the Unsubstituted Pyrimidine Ring

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C-H Stretching | 3100 - 3000 | Aromatic C-H bond stretching. |

| Ring Stretching (C=C, C=N) | 1600 - 1450 | Coupled vibrations of the C=C and C=N double bonds within the aromatic ring. Often appear as a series of sharp bands.[9] |

| Ring In-Plane Bending | 1300 - 1000 | Deformations of the ring angles within the molecular plane. |

| Ring Breathing | ~995 | A symmetric, collective stretching and contraction of the entire ring. Often a sharp, prominent peak.[10] |

| C-H Out-of-Plane Bending | 900 - 700 | "Wagging" of the C-H bonds out of the plane of the aromatic ring. |

Note: Frequencies are approximate and can vary based on the physical state (solid, liquid, gas) and intermolecular interactions.

The Influence of Substituents: Modulating the Vibrational Fingerprint

The true diagnostic power of IR spectroscopy for this class of compounds lies in identifying the characteristic vibrations of substituent groups and observing their electronic and steric effects on the pyrimidine ring vibrations.[1][11]

Hydroxy/Oxo-Pyrimidines and the Critical Role of Tautomerism

Substituents containing hydroxyl (-OH) groups, such as those in uracil and thymine, introduce the possibility of tautomerism—the migration of a proton to create structural isomers that are in equilibrium. Hydroxypyrimidines can exist in either the enol (hydroxy) form or the keto (oxo) form, also known as the lactam-lactim equilibrium.[5][12] IR spectroscopy is exceptionally sensitive to this phenomenon, as the vibrational frequencies of C=O, O-H, and N-H bonds are distinct.[10][13]

-

Keto (Lactam) Form: This form is characterized by strong C=O stretching absorptions, typically in the 1750-1650 cm⁻¹ region.[3][6][14] For example, the chemotherapy agent 5-fluorouracil, which exists in the diketo form, shows prominent C=O stretches at approximately 1720 cm⁻¹ and 1660 cm⁻¹.[3] Associated N-H stretching bands appear in the 3500-3100 cm⁻¹ range.[3]

-

Enol (Lactim) Form: The enol tautomer would show a broad O-H stretching band (around 3300 cm⁻¹) and the absence of the strong C=O absorption. Instead, C=N and C-O stretching vibrations would be observed.[2]

In the solid state, most biologically relevant oxopyrimidines, like uracil and thymine, predominantly exist in the more stable keto (lactam) form. IR spectroscopy provides definitive evidence for this by showing strong C=O absorptions and the absence of a strong, broad O-H band.[5][10][15]

Amino-Pyrimidines

Amino groups (-NH₂) introduce characteristic N-H vibrations that are readily identifiable.[16]

-

N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[3][16]

-

N-H Scissoring (Bending): A strong in-plane bending vibration occurs in the 1650-1580 cm⁻¹ region.[16]

-

C-N Stretching: The stretching of the carbon-nitrogen bond appears in the 1350-1200 cm⁻¹ range.[3]

For example, cytosine's IR spectrum clearly displays NH₂ stretching between 3500-3300 cm⁻¹ and a C=O stretch around 1650-1700 cm⁻¹, confirming its amino-oxo tautomeric form.[3]

Halogenated Pyrimidines

Halogen substitution significantly alters the electronic distribution and mass of the pyrimidine ring, leading to shifts in the ring's vibrational modes.[17][18][19] The most direct evidence of halogenation is the appearance of a C-X (where X = F, Cl, Br) stretching band.

-

C-F Stretching: A strong absorption typically found in the 1400-1000 cm⁻¹ range.[3]

-

C-Cl Stretching: A strong band appearing in the 800-600 cm⁻¹ region.[2]

-

Effect on Ring Modes: The high electronegativity of halogens can induce shifts in the ring stretching and bending frequencies.[17][20] For instance, halogenation can cause the ring breathing and Kekule stretching modes to shift to lower frequencies due to the mass effect.[17]

Alkyl and Other Substituents

-

Alkyl Groups (e.g., -CH₃ in Thymine): These introduce aliphatic C-H stretching vibrations between 2975-2850 cm⁻¹ and C-H bending vibrations around 1465-1370 cm⁻¹.[3]

-

Thiones (C=S): Substitution of an oxygen with sulfur, as in 2-thiouracil, results in a characteristic C=S stretching band, typically observed between 1200-1050 cm⁻¹.[3][14]

Table 2: Summary of Key Substituent Frequencies on a Pyrimidine Core

| Substituent Class | Key Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound |

| Oxo (Keto/Lactam) | C=O Stretching | 1750 - 1650 | 5-Fluorouracil, Uracil[3][14] |

| N-H Stretching | 3500 - 3100 | Uracil, Cytosine[3] | |

| Amino | N-H Asymm. & Symm. Stretching | 3500 - 3300 | Cytosine, 2-Aminopyrimidine[3][16] |

| N-H Scissoring | 1650 - 1580 | 2-Aminopyrimidine[16] | |

| Halogen | C-F Stretching | 1400 - 1000 | 5-Fluorouracil[3] |

| C-Cl Stretching | 800 - 600 | 2-Chloropyrimidine[2] | |

| Thione | C=S Stretching | 1200 - 1050 | 2-Thiouracil[3][14] |

| Alkyl | C-H (aliphatic) Stretching | 2975 - 2850 | Thymine[3] |

Self-Validating Experimental Protocol for FTIR Analysis

To ensure the acquisition of high-quality, reproducible IR spectra, a rigorous and self-validating experimental workflow is paramount. The choice of sample preparation technique is critical and depends on the physical state of the sample and the analytical goal.[21][22]

Caption: Standard experimental workflow for FTIR analysis of a solid pyrimidine sample.

Detailed Step-by-Step Methodology: The KBr Pellet Technique

This is the most common and reliable method for solid samples, as it minimizes spectral interference.[21][22][23]

-

Objective: To obtain a high-resolution transmission IR spectrum of a solid pyrimidine derivative, free from solvent artifacts.

-

Materials:

-

Sample (1-2 mg, finely powdered)

-

FTIR-grade Potassium Bromide (KBr) (100-200 mg, desiccated)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR Spectrometer

-

-

Protocol:

-

Drying: Gently heat the KBr powder in an oven (e.g., at 100 °C) for several hours and store it in a desiccator. This is a critical self-validating step to remove absorbed water, which would otherwise produce a very broad O-H absorption band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, potentially obscuring sample peaks.

-

Grinding: Place ~1-2 mg of the solid pyrimidine sample into a clean, dry agate mortar. Grind to a fine, consistent powder. The particle size should be less than the wavelength of the IR light (~2 microns) to minimize light scattering (the Christiansen effect), which can distort peak shapes.[23]

-

Mixing: Add ~100-200 mg of the dry KBr to the mortar. Mix thoroughly with the sample by gentle grinding for 1-2 minutes until the mixture is homogeneous.

-

Pressing the Pellet: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be clear and translucent. A cloudy or opaque pellet indicates insufficient grinding, inadequate pressure, or moisture in the KBr, and the process should be repeated.[23]

-

Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be mathematically subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum. Apply a baseline correction if necessary to ensure all peaks originate from zero absorbance.

-

Alternative Sampling Techniques:

-

Attenuated Total Reflectance (ATR): An excellent technique for rapid analysis of solids and liquids with minimal sample preparation.[22] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or ZnSe).[22][24] This is a non-destructive method ideal for quality control.[4][22]

-

Nujol Mull: The solid sample is ground with a few drops of mineral oil (Nujol) to form a paste, which is then spread between two salt plates (e.g., KBr or NaCl).[23] This is a useful alternative if a pellet press is unavailable. However, the Nujol itself has C-H stretching and bending bands (~2920, 2850, 1460, 1375 cm⁻¹) that will be present in the spectrum and may obscure sample bands in these regions.[23]

Applications in Research and Drug Development

The detailed structural information provided by IR spectroscopy is leveraged across the pharmaceutical development pipeline.

-

Structural Verification: In medicinal chemistry, FTIR is a primary tool to confirm that a synthesized molecule is indeed the intended compound by verifying the presence of expected functional groups and the core pyrimidine structure.[1][2][25]

-

Quality Control: FTIR analysis is used to establish a reference fingerprint spectrum for an active pharmaceutical ingredient (API). Batches can then be rapidly screened to ensure identity, purity, and consistency, and to detect contaminants or degradation products.[4]

-

Polymorph and Tautomer Analysis: Different crystalline forms (polymorphs) or tautomers of a drug can have different solubilities and bioavailabilities. IR spectroscopy can detect the subtle changes in hydrogen bonding and conformation that differentiate these forms.[15]

-

Reaction Monitoring: The technique can be used to monitor the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.

Conclusion

Infrared spectroscopy is a versatile, informative, and indispensable technique for the structural characterization of substituted pyrimidines. A thorough understanding of the fundamental vibrational modes of the pyrimidine ring and the predictable, characteristic shifts induced by various substituents allows researchers to extract a wealth of structural information from the IR spectrum. When combined with rigorous, self-validating experimental protocols, FTIR provides reliable and crucial data that supports synthetic chemistry, facilitates drug discovery and development, and ensures the quality of vital pharmaceutical compounds.

References

- Chaudhary, J. (2025).

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org.

- IR, NMR spectral data of pyrimidine derivatives. (n.d.).

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology.

- Karale, S. S., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- FT-IR data of pyrimidine derivatives compounds. (n.d.).

- Sample preparation for FT-IR. (n.d.).

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- Singh, J. S. (2014). FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I). PubMed.

- Albert, S., et al. (2018). High resolution rovibrational spectroscopy of pyrimidine: Analysis of the B1 modes ν10 and ν4 and B2 mode ν6.

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.

- Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.

- Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- Dunbar, K. R., & Heintz, R. A. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.

- FTIR Analysis. (n.d.).

- Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. (n.d.). International Journal of Scientific Research and Engineering Development.

- 4-Aminopyrimidine. (n.d.). NIST WebBook.

- 2-Aminopyrimidine(109-12-6)IR1. (n.d.). ChemicalBook.

- FTIR Spectroscopy: Operation and Techniques. (n.d.). YesWeLab Blog.

- Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. (2023).

- The influence of hetero-substitution in the aromatic ring of amino pyrimidine on amino group characteristics in free and H-bonded molecules. (n.d.).

- Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society.

- El-Gazzar, M. G., et al. (2022).

- Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. (2023). Royal Society of Chemistry.

- Ferreira da Silva, F., et al. (2021).

- Lacher, J. R., et al. (1956). The Infrared Absorption Spectra of Some Substituted Purines and Pyrimidines in Antimony Trichloride Solution. The Journal of Physical Chemistry.

- 1P116 Double Proton Transfer-Induced Tautomerism of 4(3H)-Pyrimidinone Studied by IR Spectroscopy and Quantum Chemical Calculations. (n.d.). The Chemical Society of Japan.

- El-Gazzar, M. G., et al. (2022).

- Tokmakoff, A., et al. (2016). Role of tautomerism in RNA biochemistry. PMC - NIH.

- Tautomerism characteristics of 4-pyrimidone. (n.d.). ChemicalBook.

- C. I. D. C., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing.

- C. I. D. C., et al. (2010).

- Hafez, H. N., et al. (2022).

- Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2008).

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. researchgate.net [researchgate.net]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. rtilab.com [rtilab.com]

- 5. ripublication.com [ripublication.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. ijsred.com [ijsred.com]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 13. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijirset.com [ijirset.com]

- 17. FT-IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-halogenated uracils (5-X-uracils; X=F, Cl, Br, I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pubs.aip.org [pubs.aip.org]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. jascoinc.com [jascoinc.com]

- 23. eng.uc.edu [eng.uc.edu]

- 24. FTIR Spectroscopy: Operation and Techniques - YesWeLab [blog.yeswelab.fr]

- 25. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Chloromethyl)-1H-pyrimidin-6-one (C5H5ClN2O)

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical entity C5H5ClN2O, identified by its IUPAC name 4-(chloromethyl)-1H-pyrimidin-6-one. It is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical identity, potential synthesis, and anticipated biological significance.

Chemical Identity and Nomenclature

The compound with the molecular formula C5H5ClN2O is systematically named 4-(chloromethyl)-1H-pyrimidin-6-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

Synonyms: A common alternative representation for this molecule is 6-(chloromethyl)pyrimidin-4(3H)-one.

-

CAS Number: The Chemical Abstracts Service has assigned the number 94171-03-6 to this specific chemical structure.

-

Isomeric Forms: It is crucial to distinguish 4-(chloromethyl)-1H-pyrimidin-6-one from its isomer, 4-(chloromethyl)-1H-pyridazin-6-one, which possesses a different heterocyclic core structure and a distinct CAS number.[1]

Structural Representation:

The chemical structure of 4-(chloromethyl)-1H-pyrimidin-6-one consists of a pyrimidinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. A chloromethyl group (-CH2Cl) is attached to position 4 of this ring.

Figure 1: 2D structure of 4-(chloromethyl)-1H-pyrimidin-6-one.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| Molecular Weight | 144.56 g/mol | PubChem |

| Boiling Point | 235.3 ± 42.0 °C | ChemicalBook[2] |

| Density | 1.44 ± 0.1 g/cm³ | ChemicalBook[2] |

| XLogP3 | -0.3 | PubChem |

These predicted values suggest that 4-(chloromethyl)-1H-pyrimidin-6-one is a relatively polar molecule with a moderate boiling point. Its predicted low octanol-water partition coefficient (XLogP3) indicates good aqueous solubility.

Synthesis Strategies: A Representative Protocol

A specific, validated synthesis protocol for 4-(chloromethyl)-1H-pyrimidin-6-one is not prominently described in the surveyed literature. However, the synthesis of structurally analogous heterocyclic compounds provides a strong foundation for a potential synthetic route. The following protocol is adapted from the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a compound with a similar reactive chloromethyl-substituted heterocyclic core.[3] This serves as an illustrative example of the chemical principles that would likely be involved.

The synthesis of related pyrimidinones often involves the cyclization of a suitable three-carbon precursor with a urea or amidine derivative. For instance, the reaction of a β-keto ester or a related derivative with an appropriate nitrogen-containing nucleophile is a common strategy.

Conceptual Synthetic Workflow:

Figure 2: Conceptual workflow for the synthesis of 4-(chloromethyl)-1H-pyrimidin-6-one.

Exemplary Protocol for a Related Pyrimidinone Synthesis:

The synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine involves the reaction of O-methylisourea hydrochloride with methyl 4-chloroacetoacetate.[4] This reaction exemplifies the cyclocondensation approach to forming the pyrimidine ring.

Step 1: Cyclocondensation to form the Pyrimidinone Ring

-

Dissolve O-methylisourea hydrochloride (or hydrosulphate) and methyl 4-chloroacetoacetate in a suitable solvent, such as ethanol or methanol.

-

Add a base, such as sodium ethoxide or sodium methoxide, to facilitate the condensation reaction.

-

Heat the reaction mixture under reflux for several hours to drive the cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Filter the solid, wash with a cold solvent, and dry to obtain the crude hydroxypyrimidine derivative.

Step 2: Conversion of the Hydroxy Group to a Chloro Group (if necessary)

While the target molecule is a pyrimidin-6-one, which can exist in tautomeric equilibrium with a 6-hydroxypyrimidine, in some synthetic routes, a chlorination step might be employed to introduce the chloro-substituent at other positions or to activate the ring for further modifications. A common chlorinating agent for this purpose is phosphorus oxychloride (POCl₃).

-

Suspend the hydroxypyrimidine derivative in an excess of phosphorus oxychloride.

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the chlorinated pyrimidine derivative.

Potential Biological Activity and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry, being a core component of nucleobases and numerous therapeutic agents. The presence of a reactive chloromethyl group suggests that 4-(chloromethyl)-1H-pyrimidin-6-one could serve as a valuable intermediate for the synthesis of a diverse library of compounds with potential biological activities.

Antitumor and Kinase Inhibitory Potential:

Derivatives of pyrimidine and the structurally related pyrazolo[3,4-d]pyrimidine are well-documented for their significant antitumor properties.[3][5] These compounds often exert their effects by acting as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival.

Figure 3: Generalized mechanism of action for pyrimidine-based kinase inhibitors.

The chloromethyl group in 4-(chloromethyl)-1H-pyrimidin-6-one is a reactive electrophilic site, making it an excellent handle for introducing various nucleophilic side chains. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for specific kinase targets.

Safety and Handling

-

Hazard Class: Likely to be classified as an irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin. Chlorinated organic compounds can also be toxic.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are essential.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This safety information is based on the chemical structure and data from similar compounds. A comprehensive risk assessment should be conducted before handling this substance, and a specific SDS should be consulted if it becomes available.

Conclusion

4-(chloromethyl)-1H-pyrimidin-6-one is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the realm of oncology. Its pyrimidine core is a privileged scaffold in medicinal chemistry, and the reactive chloromethyl group provides a versatile point for chemical modification. While experimental data on this specific molecule is limited, this guide provides a solid foundation for researchers to understand its chemical identity, potential synthetic routes, and likely biological applications. As with any reactive chemical intermediate, appropriate safety precautions are paramount during its handling and use in experimental settings.

References

-

Ogurtsov, V. A., & Rusinov, V. L. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-1H-pyrimidin-6-one. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-1H-pyridazin-6-one. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. Retrieved from [Link]

-

Li, L. H., Wallace, T. L., Wierenga, W., Skulnick, H. I., & DeKoning, T. F. (1987). Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. Journal of Biological Response Modifiers, 6(1), 44–55. [Link]

Sources

- 1. 4-(chloromethyl)-1H-pyridazin-6-one | C5H5ClN2O | CID 153970122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract